molecular formula C11H13ClO B3376368 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 1188144-98-0

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B3376368
CAS No.: 1188144-98-0
M. Wt: 196.67 g/mol
InChI Key: NVRPZCMFLHAHFB-UHFFFAOYSA-N
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Description

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H13ClO It is a derivative of indene, featuring a chlorine atom and a hydroxyl group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the chlorination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: NaOCH3 in methanol or KCN in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

    Reduction: 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: 6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol or 6-cyano-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The chlorine and hydroxyl groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydro-1H-inden-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    6-fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom, potentially altering its chemical properties and interactions.

Uniqueness

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and potential applications. The combination of the chlorine and hydroxyl groups provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

6-chloro-2,2-dimethyl-1,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRPZCMFLHAHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1O)C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 3
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 4
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 5
Reactant of Route 5
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 6
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol

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